molecular formula C10H8BrNOS B13704498 5-Bromo-4-phenylthiazole-2-methanol

5-Bromo-4-phenylthiazole-2-methanol

Cat. No.: B13704498
M. Wt: 270.15 g/mol
InChI Key: IRLKWQIIKOMTJK-UHFFFAOYSA-N
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Description

5-Bromo-4-phenylthiazole-2-methanol is a heterocyclic compound that contains a thiazole ring substituted with a bromine atom at the 5-position, a phenyl group at the 4-position, and a methanol group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

The synthesis of 5-Bromo-4-phenylthiazole-2-methanol typically involves the reaction of 4-phenylthiazole with bromine in the presence of a suitable solvent. The reaction conditions often include moderate temperatures and controlled addition of bromine to ensure selective bromination at the 5-position . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

5-Bromo-4-phenylthiazole-2-methanol can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-Bromo-4-phenylthiazole-2-methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-4-phenylthiazole-2-methanol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromine atom and phenyl group contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar compounds to 5-Bromo-4-phenylthiazole-2-methanol include other thiazole derivatives such as:

  • 2-Bromo-5-methyl-4-phenylthiazole
  • 5-Methyl-2-phenylthiazole
  • 4-Phenylthiazole

These compounds share the thiazole ring structure but differ in their substituents, which can significantly affect their biological activity and chemical reactivity.

Properties

Molecular Formula

C10H8BrNOS

Molecular Weight

270.15 g/mol

IUPAC Name

(5-bromo-4-phenyl-1,3-thiazol-2-yl)methanol

InChI

InChI=1S/C10H8BrNOS/c11-10-9(12-8(6-13)14-10)7-4-2-1-3-5-7/h1-5,13H,6H2

InChI Key

IRLKWQIIKOMTJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)CO)Br

Origin of Product

United States

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